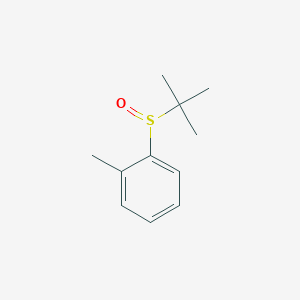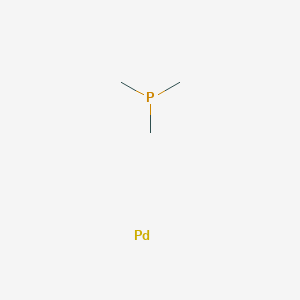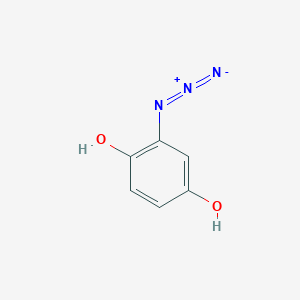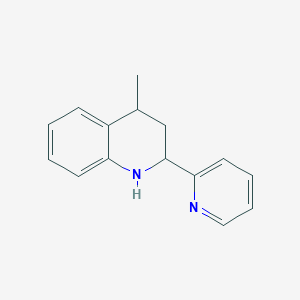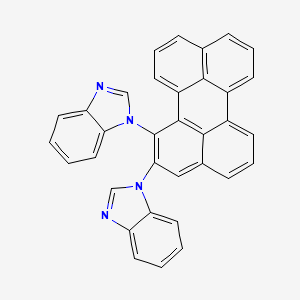
2-(Aminosulfanyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminosulfanyl)ethan-1-amine is an organic compound characterized by the presence of both an amine group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfanyl)ethan-1-amine typically involves the reaction of ethyleneimine with hydrogen sulfide under controlled conditions. This reaction results in the formation of the desired compound through nucleophilic substitution, where the amine group replaces a hydrogen atom on the ethyleneimine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminosulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler amines, thiols.
Substitution: Various alkylated or acylated amines.
Applications De Recherche Scientifique
2-(Aminosulfanyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism by which 2-(Aminosulfanyl)ethan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiol group can participate in redox reactions and form covalent bonds with proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: Contains an amine and a hydroxyl group, used in similar applications but lacks the thiol group.
Cysteamine: Contains both an amine and a thiol group, similar in structure but with different reactivity and applications.
Thiourea: Contains a thiol group and a urea moiety, used in different industrial applications.
Uniqueness
2-(Aminosulfanyl)ethan-1-amine is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
144678-17-1 |
|---|---|
Formule moléculaire |
C2H8N2S |
Poids moléculaire |
92.17 g/mol |
Nom IUPAC |
S-(2-aminoethyl)thiohydroxylamine |
InChI |
InChI=1S/C2H8N2S/c3-1-2-5-4/h1-4H2 |
Clé InChI |
RQDPZXSSYKLDPZ-UHFFFAOYSA-N |
SMILES canonique |
C(CSN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

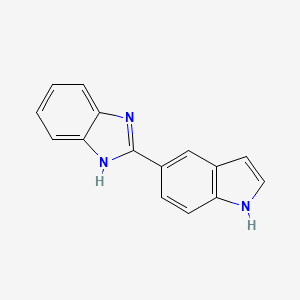


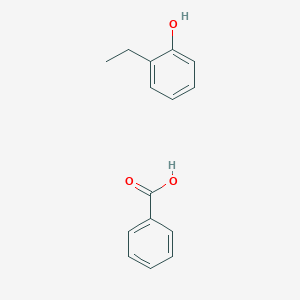
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
